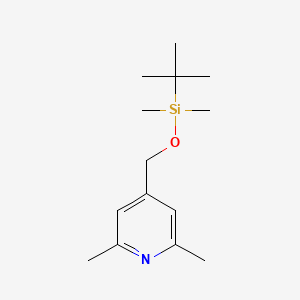
4-(((tert-Butyldimethylsilyl)oxy)methyl)-2,6-dimethylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(((tert-Butyldimethylsilyl)oxy)methyl)-2,6-dimethylpyridine is an organic compound that features a pyridine ring substituted with a tert-butyldimethylsilyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(((tert-Butyldimethylsilyl)oxy)methyl)-2,6-dimethylpyridine typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The reaction yields the desired silyl ether with high efficiency .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like pyridinium chlorochromate or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The silyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride or hydrochloric acid.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.
Substitution: Tetrabutylammonium fluoride in tetrahydrofuran at room temperature.
Major Products:
Oxidation: Formation of corresponding pyridine N-oxide.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of the corresponding hydroxyl derivative.
科学的研究の応用
4-(((tert-Butyldimethylsilyl)oxy)methyl)-2,6-dimethylpyridine has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(((tert-Butyldimethylsilyl)oxy)methyl)-2,6-dimethylpyridine involves the stabilization of reactive intermediates through the silyl group. The tert-butyldimethylsilyl group provides steric hindrance, protecting the reactive sites from unwanted side reactions. This stabilization is crucial in multi-step synthetic processes, ensuring the selective formation of desired products .
類似化合物との比較
- 4-(((tert-Butyldimethylsilyl)oxy)methyl)phenol
- 4-(((tert-Butyldimethylsilyl)oxy)methyl)aniline
- (tert-Butyldimethylsilyloxy)acetaldehyde
Comparison: 4-(((tert-Butyldimethylsilyl)oxy)methyl)-2,6-dimethylpyridine is unique due to its pyridine ring, which imparts different electronic properties compared to phenol or aniline derivatives. The presence of the pyridine ring can influence the reactivity and stability of the compound, making it suitable for specific applications in organic synthesis and pharmaceutical development .
特性
分子式 |
C14H25NOSi |
|---|---|
分子量 |
251.44 g/mol |
IUPAC名 |
tert-butyl-[(2,6-dimethylpyridin-4-yl)methoxy]-dimethylsilane |
InChI |
InChI=1S/C14H25NOSi/c1-11-8-13(9-12(2)15-11)10-16-17(6,7)14(3,4)5/h8-9H,10H2,1-7H3 |
InChIキー |
OYJQJFUNEPTYCO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=N1)C)CO[Si](C)(C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


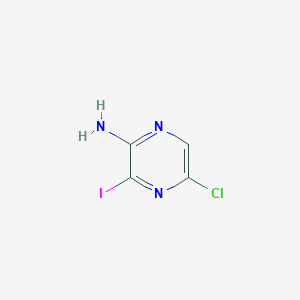

![6-Bromo-5-chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B11860807.png)
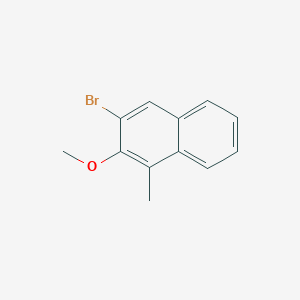
![Methyl 6-chloro-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B11860813.png)
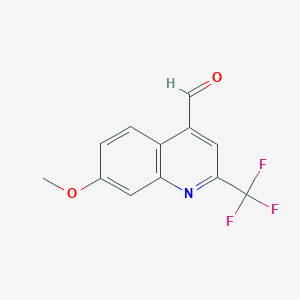


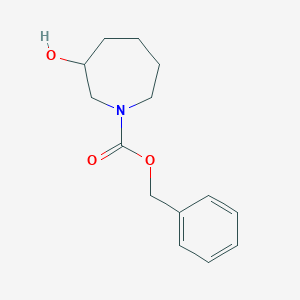
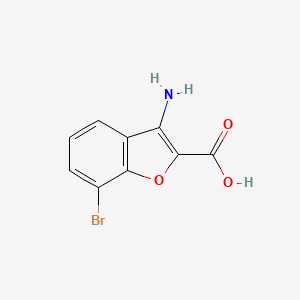
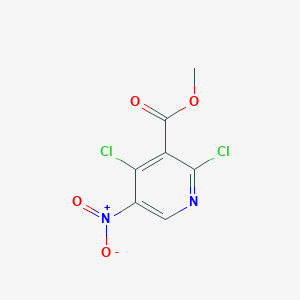
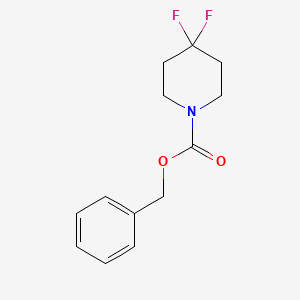
![Ethyl 1,5-dimethyl-4,6-dioxo-2,4,5,6-tetrahydro-1h-pyrazolo[3,4-d]pyrimidine-3-carboxylate](/img/structure/B11860866.png)
![tert-Butyl 6-chloro-1H-pyrazolo[4,3-c]pyridine-1-carboxylate](/img/structure/B11860869.png)
